(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
(Z)-N-(5,6-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound known for its unique chemical structure and versatile applications in various scientific fields. This compound belongs to the class of benzo[d]thiazol-ylidene derivatives and features both benzo[d]thiazole and dioxine moieties, contributing to its unique reactivity and potential for use in diverse chemical and biological processes.
Scientific Research Applications
This compound has garnered interest across multiple scientific disciplines due to its unique structural properties.
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical pathways and reaction mechanisms.
Biology: Its potential as a bioactive molecule has been studied for interactions with various biological targets, including enzymes and receptors.
Medicine: Preliminary studies suggest applications in medicinal chemistry for the development of new therapeutic agents, particularly in the areas of oncology and antimicrobial research.
Industry: Its unique chemical structure lends itself to use in materials science, particularly in the development of novel polymers and advanced materials with specific functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step synthetic processes. One common approach is the condensation of 5,6-dimethoxy-3-methylbenzo[d]thiazol-2-amine with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid under specific conditions to form the desired product. Reaction conditions such as temperature, solvent, and pH must be optimized to achieve high yields and purity.
Industrial Production Methods: Industrial-scale production of this compound may involve continuous flow synthesis and automated reaction setups to ensure consistent quality and efficiency. Process optimization, including catalyst selection and reaction monitoring, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: The compound (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, oxidation, and reduction.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions must be carefully controlled to prevent decomposition and maximize product yield.
Major Products Formed: Reaction with oxidizing agents may yield sulfoxides or sulfones, while reduction reactions could produce amines or other reduced derivatives. Substitution reactions often lead to the formation of functionalized analogs with varying degrees of reactivity and stability.
Mechanism of Action
The mechanism by which (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of biological pathways, influencing cellular processes such as signal transduction, gene expression, and metabolism. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparing (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide with other similar compounds highlights its uniqueness in terms of structural complexity and reactivity Similar compounds may include other benzo[d]thiazole derivatives and dioxine-containing molecules, each with distinct properties and applications
By understanding these aspects, researchers can better exploit the unique properties of this compound for innovative applications in various scientific fields. Fascinating stuff!
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-21-11-8-14(23-2)15(24-3)9-17(11)27-19(21)20-18(22)16-10-25-12-6-4-5-7-13(12)26-16/h4-9,16H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJARGMBZNWTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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